Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate

Description

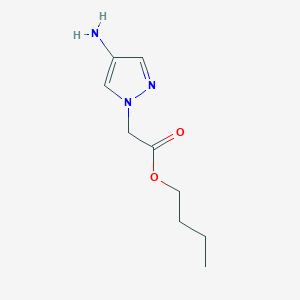

Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound featuring a pyrazole ring substituted with an amino group at the 4-position, linked via an acetoxy group to a butyl ester. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. The butyl ester group likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility, stability, and reactivity .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

butyl 2-(4-aminopyrazol-1-yl)acetate |

InChI |

InChI=1S/C9H15N3O2/c1-2-3-4-14-9(13)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3 |

InChI Key |

YYZVNXXMNKFUAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Esterification: The final step involves the esterification of the pyrazole derivative with butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound with a pyrazole structure that has diverse uses in drug development and synthesis. It is a versatile intermediate in organic synthesis and a candidate for applications in chemistry, biology, and medicine.

Mechanism of Action: The compound interacts with biological targets like enzymes or receptors. The amino group may create hydrogen bonds with target locations, increasing binding affinity. The acetate group can also affect solubility and permeability, which are important for medication efficacy.

Properties: Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exhibits essential physical and chemical properties that influence its behavior under various conditions, influencing its applicability in scientific research.

Potential Applications

Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate has potential applications in several fields:

- Drug development

- Synthesis of novel pharmaceuticals

- Medicine

Further research will clarify its roles and effectiveness in these applications, paving the way for innovative uses in medicine and beyond.

Tert-butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by decreased cell viability and increased markers of apoptosis such as caspase activation.

Antimicrobial Activity

In vitro tests revealed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

Preliminary research indicates that this pyrazole derivative may possess anti-inflammatory effects. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship

Modifications at various positions on the pyrazole ring have been shown to significantly affect their pharmacological profiles. For instance, substituents at the 3 and 5 positions of the pyrazole ring can enhance or diminish anticancer activity depending on their electronic and steric properties.

Case Study 1: Malaria Inhibition

A study focused on the inhibition of PfA-M1 and PfA-M17 revealed that modifications to the compound's structure could significantly improve its inhibitory activity. The introduction of specific functional groups was found to enhance binding affinity within the enzyme's active site.

Case Study 2: Cancer Cell Lines

Research evaluated the compound's effects on various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Case Study 3: Lung Cancer

Mice treated with tert-butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the observed cytotoxicity in vitro.

Case Study 4: Biofilm Formation

Research indicated that this pyrazole derivative could inhibit biofilm formation in Staphylococcus aureus, highlighting its potential use in treating infections caused by biofilm-forming bacteria.

Safety and Hazards

Mechanism of Action

The mechanism by which Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating binding to specific sites.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs include:

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2)

2-(4-Amino-1H-pyrazol-1-yl)ethanol (CAS 948571-47-9)

2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 1417569-73-3)

Reactivity and Stability

- Hydrolysis : The butyl ester’s longer alkyl chain likely slows hydrolysis compared to the methyl ester, which is more reactive under acidic/basic conditions .

- Amino Group Reactivity: All analogs share the 4-amino-pyrazole moiety, enabling hydrogen bonding and participation in nucleophilic reactions. Steric hindrance from the butyl group may reduce accessibility of the amino group in some reactions .

Key Research Findings

Synthetic Utility : Methyl and butyl esters serve as versatile intermediates. The methyl ester’s hydrochloride salt (priced at $288/250 mg) is marketed for high-throughput synthesis .

Solubility Trends : Butyl analogs (e.g., butyl carbitol acetate) exhibit water solubility ~6.5 g/100g, suggesting the butyl pyrazole ester may follow similar trends .

Thermal Stability : Butyl esters generally have higher boiling points (e.g., butyl acetate: 126°C vs. methyl acetate: 57°C), implying better thermal stability for the butyl derivative.

Biological Activity

Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a pyrazole ring with an amino substituent. Its molecular formula is , and it has a molecular weight of approximately 200.21 g/mol. The presence of the pyrazole moiety is critical for its biological activity, as pyrazole derivatives are known for their diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active sites, which can modulate metabolic pathways.

- Receptor Binding : It can interact with cell surface receptors, influencing signal transduction pathways that are crucial for cellular responses.

- Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, affecting gene expression and protein synthesis.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, such as:

- Lung Cancer : Significant antiproliferative effects on A549 cells.

- Breast Cancer : Inhibition of MDA-MB-231 cell proliferation.

- Prostate Cancer : Effects observed in LNCaP and PC3 cell lines .

Table 1 summarizes the anticancer activities of selected pyrazole derivatives:

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung Cancer | 5.0 | |

| Compound B | Breast Cancer | 3.2 | |

| Compound C | Prostate Cancer | 7.5 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In a mouse model of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses .

Case Studies

- In Vivo Studies on Anti-inflammatory Activity :

- Anticancer Activity Evaluation :

Q & A

Basic Questions

Q. What are the standard laboratory protocols for synthesizing Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate, and how is its purity validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, such as reacting 4-amino-1H-pyrazole with butyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification is achieved via column chromatography using gradients of hexane/ethyl acetate (e.g., 90:10) to isolate the product . Purity validation employs HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Mass spectrometry (ESI-MS) is used to verify molecular weight .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation and wear nitrile gloves to prevent skin contact. In case of accidental exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Store the compound in a cool, dry environment away from ignition sources (P210) . Emergency protocols include consulting safety data sheets (SDS) and immediate medical consultation for ingestion or persistent symptoms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Optimization involves systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.

- Temperature control : Maintain 60–80°C to balance kinetics and side-product formation.

Process simulation tools (e.g., Aspen Plus) model reaction pathways to identify bottlenecks . Statistical methods like Design of Experiments (DoE) quantify factor interactions .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how do researchers address contradictory results?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory activity : ELISA-based measurement of TNF-α/IL-6 suppression in macrophages.

- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

Contradictory data (e.g., variable IC₅₀ values) are resolved by standardizing assay conditions (cell passage number, incubation time) and validating with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or XRD) during structural characterization?

- Methodological Answer :

- NMR conflicts : Compare experimental shifts with computed spectra (DFT calculations) or reference analogues (e.g., ethyl pyrazole-acetate derivatives ).

- XRD ambiguities : Refine crystal structures using software (e.g., SHELXL) and validate with R-factor analysis (target ≤0.05) . Cross-check with IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.